N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE
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Overview
Description
N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazolo[4,3-c]pyridine core, a piperidine moiety, and a methoxyethyl group. Its intricate structure suggests that it may have interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperidine moiety and the methoxyethyl group. The final step involves the formation of the oxobutanamide linkage. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups or altered molecular structures.
Scientific Research Applications
This compound has potential applications in a wide range of scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure suggests that it may have interesting biological activities, such as enzyme inhibition or receptor binding. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[4-(CARBAMOYLMETHOXY)-2-(4-CHLOROPHENYL)QUINOLIN-6-YL]-2-METHOXYBENZAMIDE can be compared with other similar compounds, such as those containing the pyrazolo[4,3-c]pyridine core or the piperidine moiety. These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound. Examples of similar compounds include N’-(1-methyl-3-phenyl-2-propenylidene)decanohydrazide .
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-32-22-5-3-2-4-18(22)25(31)28-17-10-11-20-19(12-17)23(33-14-24(27)30)13-21(29-20)15-6-8-16(26)9-7-15/h2-13H,14H2,1H3,(H2,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPLTXBMHCIBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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